REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][C:12]([F:15])([F:14])[F:13])[C:5]([NH2:7])=O>O=S(Cl)Cl>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][C:12]([F:13])([F:14])[F:15])[C:5]#[N:7]
|
Name
|
|
Quantity
|
239.5 g
|
Type
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reactant
|
Smiles
|
ClC=1C=C(C(=O)N)C=CC1OC(F)(F)F
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Name
|
|
Quantity
|
750 mL
|
Type
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solvent
|
Smiles
|
O=S(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was slowly heated (
|
Type
|
CUSTOM
|
Details
|
to 85° C
|
Type
|
DISTILLATION
|
Details
|
The mixture was then fractionally distilled
|
Type
|
CUSTOM
|
Details
|
at 13 mbar of 96° C.
|
Type
|
CUSTOM
|
Details
|
a melting point of 38° to 40° C. were obtained
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C#N)C=CC1OC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |